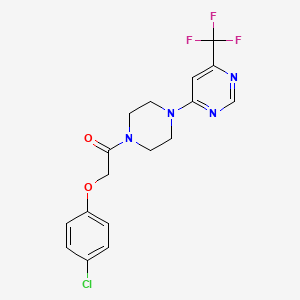
2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound with notable significance in the fields of chemistry, biology, and medicine. Its structure comprises a chlorophenoxy group, a pyrimidinyl group substituted with trifluoromethyl, and a piperazinyl group.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds: : Begin with 4-chlorophenol and react it with epichlorohydrin under basic conditions to form 2-(4-chlorophenoxy)propanol.
Formation of Piperazine Derivative: : React the intermediate with piperazine under heat to obtain 1-(4-(2-chloropropoxy)piperazin-1-yl)ethanone.
Introduction of Pyrimidine Ring: : The resulting compound undergoes nucleophilic substitution with 4-(6-(trifluoromethyl)pyrimidin-4-yl)amine in the presence of a base such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production follows similar synthetic routes but utilizes larger reactors and enhanced purification methods to increase yield and purity. Continuous flow reactors and high-efficiency chromatographic techniques are commonly employed.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the ethanone group.
Reduction: : The ketone group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Substitution: : The chloro and pyrimidinyl groups facilitate nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminium hydride in ether.
Substitution: : Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: : 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanoic acid.
Reduction: : 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanol.
Substitution: : Various substituted ethanone derivatives depending on the nucleophile used.
科学的研究の応用
This compound has multifaceted applications across different scientific domains:
Chemistry: : Utilized as a reagent in organic synthesis due to its reactive functional groups.
Biology: : Studied for its potential role in modulating biological pathways, particularly those involving piperazine and pyrimidine derivatives.
Medicine: : Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: : Employed in the synthesis of advanced materials and as an intermediate in the manufacture of pharmaceuticals.
作用機序
The mechanism of action primarily revolves around its interaction with specific molecular targets:
Molecular Targets: : It targets specific enzymes and receptors due to its affinity for certain biological macromolecules.
Pathways Involved: : It can modulate signaling pathways involving neurotransmitters, leading to altered cellular responses.
類似化合物との比較
Unique Characteristics
Compared to other piperazine and pyrimidine derivatives, this compound is unique due to its trifluoromethyl-pyrimidinyl substitution, enhancing its lipophilicity and membrane permeability.
Similar Compounds
2-(4-Chlorophenoxy)ethanol: : Lacks the complex pyrimidinyl and piperazinyl groups, leading to different chemical properties and applications.
1-(4-Chlorophenyl)piperazine: : Missing the ethanone linkage and trifluoromethyl substitution, resulting in a different pharmacological profile.
This compound's combination of structural features makes it a versatile and valuable molecule in various scientific research and industrial applications.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c18-12-1-3-13(4-2-12)27-10-16(26)25-7-5-24(6-8-25)15-9-14(17(19,20)21)22-11-23-15/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQOKBWXCBAIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
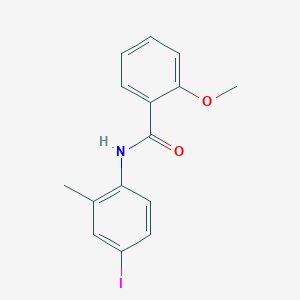
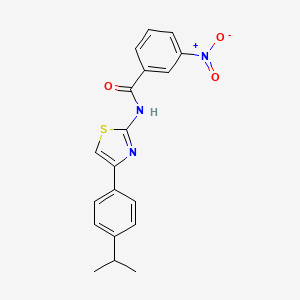

![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2529273.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)


![N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE](/img/structure/B2529279.png)
![4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2529281.png)

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
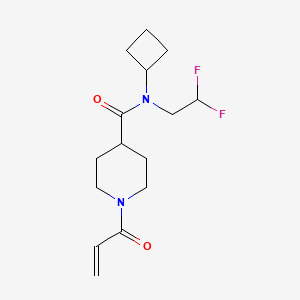
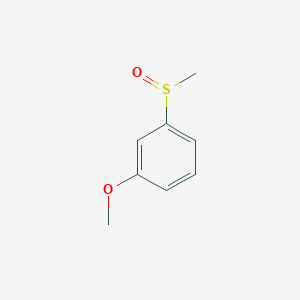
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
